molecular formula C7H10O2S B2650154 [4-(Methoxymethyl)thiophen-2-yl]methanol CAS No. 1229627-07-9

[4-(Methoxymethyl)thiophen-2-yl]methanol

Cat. No. B2650154
CAS RN: 1229627-07-9
M. Wt: 158.22
InChI Key: BWVLJXXZIINPCY-UHFFFAOYSA-N
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Description

“[4-(Methoxymethyl)thiophen-2-yl]methanol” is a chemical compound with the CAS Number: 1229627-07-9 . It has a molecular weight of 158.22 . The IUPAC name for this compound is [4-(methoxymethyl)-2-thienyl]methanol . The InChI Code is 1S/C7H10O2S/c1-9-4-6-2-7(3-8)10-5-6/h2,5,8H,3-4H2,1H3 .


Molecular Structure Analysis

The molecular structure of “[4-(Methoxymethyl)thiophen-2-yl]methanol” can be represented by the InChI Code: 1S/C7H10O2S/c1-9-4-6-2-7(3-8)10-5-6/h2,5,8H,3-4H2,1H3 . This indicates that the compound contains 7 carbon atoms, 10 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“[4-(Methoxymethyl)thiophen-2-yl]methanol” is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Asymmetric Synthesis

"[4-(Methoxymethyl)thiophen-2-yl]methanol" has been explored as a chiral auxiliary for asymmetric synthesis. For instance, it has been utilized in the asymmetric synthesis of α-hydroxy esters through bidentate chelation-controlled alkylation of glycolate enolate, demonstrating its utility in producing chiral compounds with potential applications in pharmaceutical synthesis (Jung, Ho, & Kim, 2000).

Chemosensor Development

Research has shown that derivatives of "[4-(Methoxymethyl)thiophen-2-yl]methanol" act as chemosensors. For example, a study demonstrated the use of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, a related compound, as a highly selective chemosensor for silver ions, highlighting its potential in environmental monitoring and analytical chemistry (Tharmaraj, Devi, & Pitchumani, 2012).

Surface Site Probing on Metal Oxides

In the field of materials science, methanol derivatives are used to probe surface sites of metal oxide catalysts. A study utilized methanol to investigate the surface sites of ceria nanocrystals, providing insights into the interaction mechanisms relevant for catalysis and surface chemistry applications (Wu, Li, Mullins, & Overbury, 2012).

Molecular Docking and Drug Design

Furthermore, "[4-(Methoxymethyl)thiophen-2-yl]methanol" derivatives have been synthesized and evaluated for their potential in drug design. Through molecular docking studies, compounds such as (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone have been explored for their antiviral activities, contributing to the development of new therapeutic agents (FathimaShahana & Yardily, 2020).

Safety and Hazards

The safety information for “[4-(Methoxymethyl)thiophen-2-yl]methanol” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name

[4-(methoxymethyl)thiophen-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-9-4-6-2-7(3-8)10-5-6/h2,5,8H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVLJXXZIINPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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